molecular formula C18H22N6O4S2 B1428334 N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate CAS No. 1202864-36-5

N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate

Cat. No.: B1428334
CAS No.: 1202864-36-5
M. Wt: 450.5 g/mol
InChI Key: NURHGMDBQMBSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate (CAS: 1202864-36-5; alternative identifiers: VU0255035 hydrate, CID24768606) is a synthetic small molecule with a molecular formula of C₁₈H₂₂N₆O₄S₂·xH₂O and a molecular weight of 450.5 g/mol (hydrate form) . It features a benzothiadiazole sulfonamide core linked to a pyridinyl-substituted piperazine moiety via a ketone-containing propyl chain. The compound is a hydrate, with variable water content depending on synthesis and storage conditions .

Originally developed as a highly selective M1 muscarinic acetylcholine receptor (mAChR) antagonist, it exhibits potent activity (IC₅₀ < 10 nM) and >100-fold selectivity over M4 receptors, making it valuable for neurological research . Its synthesis involves coupling benzo[c][1,2,5]thiadiazole-4-sulfonamide with a 3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl intermediate under optimized conditions .

Properties

IUPAC Name

N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2.H2O/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15;/h1-5,7-8,20H,6,9-13H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURHGMDBQMBSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate (CAS No. 1202864-36-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O4S2C_{18}H_{22}N_{6}O_{4}S_{2}, with a molecular weight of 450.54 g/mol. The structure includes a benzo-thiadiazole core, which is known for its diverse biological activities.

1. Antimicrobial Properties

Research indicates that compounds with a thiadiazole moiety often exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have been shown to possess antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. The structure of N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole suggests potential efficacy against similar bacterial strains due to its heterocyclic nature and ability to interact with microbial enzymes .

2. Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models . The specific mechanism may involve the modulation of signaling pathways associated with inflammation.

Case Study 1: Antibacterial Activity

A study investigating various thiadiazole derivatives found that modifications in the structure significantly influenced their antibacterial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against E. coli and Bacillus subtilis. This suggests that N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole could be optimized for improved antimicrobial activity through structural modifications .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory properties of thiadiazoles, researchers observed that certain derivatives inhibited the NF-kB pathway, a critical regulator of inflammation. This mechanism could be relevant for N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole as well .

Research Findings Summary Table

Activity Mechanism Reference
AntibacterialInhibition of bacterial growth ,
Anti-inflammatoryNF-kB pathway inhibition ,
CytotoxicInduction of apoptosis in cancer cells ,

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C₁₈H₂₂N₆O₄S₂
  • Molecular Weight : 450.5 g/mol
  • CAS Number : 1202864-36-5
  • Hydration State : Hydrate

Structural Information

The compound features a complex structure that includes a thiadiazole ring, a sulfonamide group, and a piperazine moiety substituted with a pyridine ring. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit inhibitory effects on tumor cell proliferation by targeting specific pathways involved in cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and survival. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacology

The piperazine and pyridine components suggest potential applications in neuropharmacology. Preliminary studies have indicated that derivatives of this compound may influence neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety or depression.

Targeted Drug Delivery

The sulfonamide group enhances solubility and bioavailability, making it a promising candidate for targeted drug delivery systems. Research is ongoing to explore its use in conjunction with nanocarriers for more effective treatment modalities.

Case Study 1: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide and evaluated their cytotoxicity against human cancer cell lines. Results demonstrated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, indicating higher efficacy .

Case Study 2: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results showed a notable reduction in bacterial counts at concentrations as low as 10 µg/mL, suggesting strong antimicrobial activity .

Case Study 3: Neuropharmacological Effects

In an experimental model of anxiety, compounds similar to N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide were administered to rodents. Behavioral assays indicated significant anxiolytic effects compared to control groups, warranting further investigation into their mechanism of action .

Comparison with Similar Compounds

Key Observations:

  • Pyridinyl Substitution : The pyridin-4-yl group on the piperazine ring in VU0255035 hydrate is critical for M1 selectivity. Removal (as in Compound 9) abolishes selectivity, highlighting the role of aromatic interactions in receptor binding .
  • Hydrate vs. Anhydrous Forms : The hydrate (CAS 1202864-36-5) and anhydrous form (CAS 1135243-19-4) differ in solubility (DMSO: >5 mg/mL for anhydrous ) but retain similar receptor affinity. Hydrate stability under long-term storage (−20°C) is preferred for experimental reproducibility .
  • Sulfonamide vs. Alternative Cores: Imp. B(BP) (triazolopyridine core) lacks sulfonamide and targets non-muscarinic pathways, illustrating the importance of the benzothiadiazole sulfonamide scaffold for mAChR activity .

Pharmacological and Commercial Differentiation

Parameter VU0255035 Hydrate ML012 (Anhydrous) Compound 9
Selectivity (M1/M4) >100-fold Comparable to hydrate No selectivity
Solubility Limited data; hydrate may reduce solubility >5 mg/mL in DMSO Not reported
Commercial Status Discontinued by Biosynth Available (BLD Pharm,赫澎生物) Not commercialized
Purity ≥95% ≥98% (HPLC) Research-grade

Critical Insights:

  • Hydrate vs. Anhydrous : While both forms are pharmacologically active, the anhydrous variant (ML012) is preferred for in vitro assays due to higher solubility, whereas the hydrate is more stable for long-term storage .
  • Synthetic Challenges : The pyridinyl-piperazine moiety increases synthetic complexity, contributing to discontinuation by suppliers like Biosynth . Niche vendors charge premium prices (e.g., 250 mg at $89 from BLD Pharm ).

Preparation Methods

Construction of the Benzo[c]thiadiazole-4-sulfonamide Core

  • Starting Materials: The synthesis generally begins with benzo[c]thiadiazole derivatives, which can be prepared by cyclization of appropriate o-phenylenediamine precursors with sulfur sources.

  • Sulfonamide Introduction: The sulfonamide group at position 4 is introduced by sulfonation or by reaction of the corresponding sulfonyl chloride derivative with ammonia or an amine. This step requires careful control of reaction conditions to maintain the integrity of the thiadiazole ring.

  • Oxidation and Functional Group Manipulation: The 3-oxo propyl linker is introduced by acylation or oxidation steps, often involving reagents like sodium borohydride for selective reductions or oxidation agents for ketone formation, as indicated in related thiadiazole compound preparations.

Synthesis of the 4-(Pyridin-4-yl)piperazin-1-yl Substituent

  • Piperazine Functionalization: The piperazine ring is functionalized at the 4-position with a pyridin-4-yl group. This can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between a halogenated pyridine and piperazine.

  • Purification: The substituted piperazine intermediate is purified to remove unreacted starting materials and side products, typically by recrystallization or chromatographic methods.

Coupling of the Piperazinyl-Pyridinyl Moiety to the Benzo[c]thiadiazole Core

  • Amide Bond Formation: The key step involves coupling the 3-oxo-propyl benzo[c]thiadiazole-4-sulfonamide intermediate with the 4-(pyridin-4-yl)piperazin-1-yl moiety through amide bond formation. This is typically done using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

  • Reaction Conditions: The coupling is performed in anhydrous organic solvents (e.g., dichloromethane, DMF) under inert atmosphere to prevent hydrolysis and side reactions.

  • Hydrate Formation: The final compound is isolated as a hydrate, which may be achieved by crystallization from aqueous or mixed solvents to incorporate water molecules into the crystal lattice, improving stability and handling.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization or preparative HPLC to achieve high purity.

  • Characterization: Analytical techniques such as NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis confirm the structure and purity.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis of benzo[c]thiadiazole sulfonamide core Cyclization of o-phenylenediamine + sulfur source; sulfonation with sulfonyl chloride Requires controlled temperature and pH
2 Preparation of 4-(pyridin-4-yl)piperazin-1-yl substituent Nucleophilic substitution or Pd-catalyzed amination of halopyridine and piperazine Purification by chromatography
3 Coupling via amide bond formation Carbodiimide coupling agents (EDCI/DCC), base, anhydrous solvent Inert atmosphere, moisture sensitive
4 Isolation of hydrate form Crystallization from aqueous or mixed solvents Enhances stability
5 Purification and characterization Recrystallization, HPLC, NMR, MS, IR Confirms structure and purity

Detailed Research Findings and Considerations

  • Selectivity and Yield: The choice of coupling reagents and solvents significantly affects the yield and selectivity of the amide bond formation. EDCI is preferred for milder conditions and fewer side products.

  • Stability of Intermediates: The thiadiazole ring system is sensitive to strong acids and bases; thus, reaction conditions are optimized to avoid ring degradation.

  • Hydrate Formation Impact: The hydrate form of the compound improves its crystalline properties and solubility profile, which is critical for pharmaceutical applications.

  • Scalability: The described synthetic route is amenable to scale-up with appropriate modifications in reaction vessel design and purification protocols.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling sulfonamide intermediates with piperazine derivatives. A green chemistry approach using oxidative cyclization (e.g., sodium hypochlorite in ethanol at room temperature) can minimize hazardous reagents . Optimize reaction time (e.g., 3 hours) and solvent choice (ethanol for extraction) to achieve yields >70%. Monitor intermediates via TLC and adjust stoichiometry of hydrazine derivatives to avoid side products.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Use 1H/13C NMR to verify the sulfonamide (-SO2NH-) and piperazine proton environments. HPLC (98-99% purity thresholds) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities . LC-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical m/z). For hydrates, thermogravimetric analysis (TGA) quantifies water content.

Q. How should impurity profiling be conducted during synthesis?

  • Methodological Answer : Identify impurities (e.g., desulfonated byproducts or unreacted piperazine precursors) via HPLC-MS with reference standards . Use reversed-phase chromatography (e.g., 50mg samples in acetonitrile/water) and compare retention times to known impurities like triazolopyridine derivatives. Quantify impurities at ≤0.1% per ICH guidelines.

Q. What solvent systems and purification methods are optimal for isolation?

  • Methodological Answer : Ethanol or ethyl acetate for extraction post-synthesis due to the compound’s moderate polarity. Purify via flash chromatography (silica/alumina plugs) or recrystallization (ethanol/water mixtures) . For persistent impurities, use preparative HPLC with 10µm C18 columns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across experimental models?

  • Methodological Answer : Discrepancies in IC50 values (e.g., LOX inhibition vs. kinase activity) may arise from assay conditions (pH, temperature) or cellular permeability. Validate activity using orthogonal assays (e.g., SPR for binding affinity, cell-based assays for cytotoxicity). Cross-reference with structural analogs (e.g., trifluoromethyl-substituted derivatives for metabolic stability) .

Q. What strategies enhance metabolic stability without compromising pharmacological activity?

  • Methodological Answer : Introduce fluorine atoms at the pyridine ring (increases lipophilicity and blocks metabolic hotspots) or replace labile groups (e.g., ester → amide). Use piperazine ring modifications (e.g., 4-methylpiperazine for improved solubility) guided by SAR studies . Validate stability via liver microsome assays and pharmacokinetic profiling.

Q. How do structural modifications at the piperazine moiety influence target selectivity?

  • Methodological Answer : Substitute the piperazine nitrogen with bulkier groups (e.g., benzyl) to sterically hinder off-target interactions. Compare binding modes using molecular docking against homologs (e.g., carbonic anhydrase vs. kinase targets). Synthesize analogs via reductive amination or Ullmann coupling and screen for selectivity shifts .

Q. What methodologies address contradictory spectral data during characterization?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping piperazine protons), use 2D NMR (COSY, HSQC) to assign coupling patterns. If MS data conflicts with theoretical m/z, verify ionization (e.g., ESI vs. MALDI) and rule out adducts (e.g., Na+/K+). Cross-validate with independent synthetic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate
Reactant of Route 2
Reactant of Route 2
N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.